Superior Analytical Sensitivity: Validated LOD and LOQ for Trace‑Level Nitrosamine Quantification in Rivaroxaban
A dedicated UHPLC‑MS/MS method validated per ICH Q2(R1) guidelines achieved a limit of detection (LOD) of 0.045 ng·mL⁻¹ and a limit of quantification (LOQ) of 0.15 ng·mL⁻¹ for Ethanol, 2‑(nitrosophenylamino)- in rivaroxaban bulk drug samples [REFS‑1]. In contrast, a multi‑analyte LC‑TQ‑MS/MS method covering five rivaroxaban NDSRIs reported a substantially higher LOQ of 10 ng·mL⁻¹, representing a 67‑fold loss in sensitivity [REFS‑2]. The single‑impurity method’s LOQ of 0.15 ng·mL⁻¹ is also one order of magnitude lower than the typical LOD of 0.3 ng·mL⁻¹ for NDMA (CAS 62‑75‑9) determined by LC‑MS/MS in pharmaceutical matrices [REFS‑3]. This extreme sensitivity is essential because the EMA acceptable intake for this impurity is 1 500 ng/day, and the method must reliably quantify concentrations at or below 10% of this threshold to satisfy regulatory expectations for trace nitrosamine control [REFS‑2].
| Evidence Dimension | Limit of Quantification (LOQ) by LC‑MS/MS |
|---|---|
| Target Compound Data | 0.15 ng·mL⁻¹ (single‑impurity UHPLC‑MS/MS, rivaroxaban matrix) |
| Comparator Or Baseline | Comparator 1: 10 ng·mL⁻¹ (multi‑NDSRI LC‑TQ‑MS/MS for five rivaroxaban NDSRIs). Comparator 2: LOD 0.3 ng·mL⁻¹ (NDMA LC‑MS/MS in zidovudine) |
| Quantified Difference | 67‑fold lower LOQ vs. multi‑NDSRI method; LOQ 2‑fold below NDMA LOD |
| Conditions | VD‑Spher100 C18 E column (150 mm × 4.6 mm, 3 µm), isocratic 0.1% formic acid/methanol (1:1), flow 0.6 mL/min, 40 °C. Validated per ICH Q2(R1). |
Why This Matters
A lower LOQ enables accurate quantification at nanogram‑level concentrations mandated by EMA AI limits, directly supporting ANDA regulatory submissions and routine pharmaceutical QC.
- [1] Baksam VK, Saritha N, Devineni SR, Jain M, Kumar P, Shandilya S, Kumar P. "A Critical N‑Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification." Chromatographia, 2022, 85, 73–82. DOI: 10.1007/s10337‑021‑04115‑x. View Source
- [2] Kim M, Jung S, Lee J. "Development and Validation of a Liquid Chromatography–Triple Quadrupole‑Tandem Mass Spectrometry‑Based Method for the Simultaneous Determination of Five Nitrosamine Drug Substance‑Related Impurities in Rivaroxaban." Chromatographia, 2026, 89(2), 183–195. DOI: 10.1007/s10337‑025‑04466‑9. View Source
- [3] Chen Y, et al. "Determination of N‑Nitrosodimethylamine in Zidovudine Using High Performance Liquid Chromatography–Tandem Mass Spectrometry." Chinese Journal of Pharmaceutical Analysis, 2020. LOD: 0.3 ng·mL⁻¹. View Source
